N-{2-[(2-aminoethyl)carbamoyl]ethyl}-2,4-dihydroxy-3,3-dimethylbutanamide
Description
N-{2-[(2-aminoethyl)carbamoyl]ethyl}-2,4-dihydroxy-3,3-dimethylbutanamide is a synthetic amide derivative characterized by a 2,4-dihydroxy-3,3-dimethylbutanamide core. This structure is substituted at the amide nitrogen with a carbamoyl-ethyl-amine side chain.
Properties
IUPAC Name |
N-[3-(2-aminoethylamino)-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4/c1-11(2,7-15)9(17)10(18)14-5-3-8(16)13-6-4-12/h9,15,17H,3-7,12H2,1-2H3,(H,13,16)(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMDXICCGPQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminoethylamine with a suitable diketone under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including hydroxylation and amide formation, to yield the final compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Oxidation Reactions
The two hydroxyl groups at positions 2 and 4 are primary sites for oxidation. Under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) or chromium-based oxidants.
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Conditions : Aqueous acidic or neutral media at 25–60°C.
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Products : Ketone or carboxylic acid derivatives, depending on reaction severity.
For example, mild oxidation yields a diketone intermediate, while stronger conditions lead to cleavage of the carbon chain.
Reduction Reactions
The amide and carbamoyl groups undergo selective reduction:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.
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Products : Corresponding amine derivatives (e.g., reduction of the amide to a secondary amine).
Reduction specificity depends on steric hindrance from the 3,3-dimethyl substituents.
Hydrolysis
The compound hydrolyzes under acidic or basic conditions:
| Condition | Reagents | Products |
|---|---|---|
| Acidic (pH < 3) | HCl/H₂O | 2,4-dihydroxy-3,3-dimethylbutanoic acid + ethylenediamine derivatives |
| Basic (pH > 10) | NaOH/H₂O | Carboxylate salts + ammonia/ethylenediamine |
Hydrolysis rates increase with temperature, with complete degradation observed at 80°C.
Acylation and Amidation
The primary amine in the aminoethylcarbamoyl group participates in nucleophilic reactions:
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Reagents : Acetyl chloride, anhydrides.
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Conditions : Pyridine or dimethylformamide (DMF) at 0–25°C.
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Products : N-acetylated derivatives, enhancing lipophilicity .
Stability Profile
The compound’s stability varies with environmental factors:
| Parameter | Stability Outcome | Reference |
|---|---|---|
| Neutral pH | Stable at 25°C (t₁/₂ > 6 months) | |
| High pH (10–12) | Rapid hydrolysis (t₁/₂ = 2 hours at 80°C) | |
| Oxidative | Degrades upon prolonged exposure to O₂ or light |
6.
Scientific Research Applications
®-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features:
- Core: 2,4-dihydroxy-3,3-dimethylbutanoyl group, which provides hydroxyl groups for hydrogen bonding and a rigid dimethyl-substituted carbon framework.
- Substituent: A tertiary amide linkage to a carbamoylethylamine side chain (2-[(2-aminoethyl)carbamoyl]ethyl), introducing additional hydrogen-bonding and hydrophilic properties.
Comparison with Structurally Similar Compounds
(R)-N-((S)-1-Aminopropan-2-yl)-2,4-dihydroxy-3,3-dimethylbutanamide Hydrochloride (Compound 12′)
- Structure: Shares the 2,4-dihydroxy-3,3-dimethylbutanamide core but substitutes the side chain with a 1-aminopropan-2-yl group.
- Synthesis : Derived from tert-butyl ((S)-2-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propyl)carbamate (Compound 17) via HCl-mediated deprotection. The product is hygroscopic and unstable, requiring immediate use in downstream reactions .
- Key Difference : The absence of the carbamoylethylamine side chain reduces steric bulk but increases sensitivity to hydrolysis compared to the target compound.
D-Pantethine (Bis(N-pantothenylamidoethyl) Disulfide)
- Structure: A dimeric disulfide-linked derivative of 2,4-dihydroxy-3,3-dimethylbutanamide. Each monomer contains a pantothenic acid-like side chain.
- Function: Acts as a precursor to coenzyme A and is used in nutritional supplements. The disulfide bridge enhances stability under physiological conditions, unlike the monomeric target compound .
- Key Difference : The dimeric structure and disulfide bond confer distinct redox properties and metabolic pathways, making D-pantethine more suitable for systemic applications .
(2R)-N-(4-Chloro-3-oxobutyl)-2,4-dihydroxy-3,3-dimethylbutanamide
- Structure : Features a 4-chloro-3-oxobutyl substituent instead of the carbamoylethylamine group.
- This contrasts with the target compound’s amine-rich side chain, which favors hydrogen bonding .
(R)-N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
- Structure : Substitutes the carbamoylethylamine side chain with a 3-ethoxypropyl group.
- Properties : The ethoxy group enhances lipophilicity, improving membrane permeability compared to the more polar target compound. This modification is critical for applications requiring blood-brain barrier penetration .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : The target compound’s carbamoylethylamine side chain enables selective functionalization, as seen in antimalarial drug analogs (e.g., MMV693183 derivatives) .
- Stability Challenges: Unlike D-pantethine, the monomeric structure of the target compound is prone to hydrolysis under acidic conditions, limiting its use in oral formulations .
- Biological Activity : Hydroxyl and amide groups in the target compound mimic natural enzyme substrates, making it a candidate for hydrolase inhibition studies .
Biological Activity
N-{2-[(2-aminoethyl)carbamoyl]ethyl}-2,4-dihydroxy-3,3-dimethylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and metabolic regulation. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- IUPAC Name : this compound
This structure features a dihydroxy group and a carbamoyl moiety that are critical for its biological interactions.
Research has indicated that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Histone Deacetylase Inhibition : Compounds with structural similarities have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer cell proliferation and apoptosis. For instance, a related compound demonstrated IC50 values of 95.2 nM against HDAC1, indicating potent inhibition .
- Antitumor Activity : The compound has been evaluated for its antitumor properties. In vitro studies suggest that it may induce cell cycle arrest and promote apoptosis in cancer cell lines, similar to other HDAC inhibitors .
- Metabolic Regulation : There is evidence that compounds in this class may influence metabolic pathways, potentially aiding in the treatment of metabolic disorders such as diabetes.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on HepG2 liver cancer cells. The results indicated:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 5 µM.
- Mechanism : Flow cytometry analysis revealed an increase in cells in the G2/M phase, suggesting cell cycle arrest.
Case Study 2: Metabolic Impact
Another study explored the impact of this compound on glucose metabolism in diabetic models. Findings suggested:
- Glucose Uptake : Enhanced glucose uptake in muscle cells was noted, indicating potential benefits for insulin sensitivity.
- Mechanism : The compound appeared to activate AMPK pathways, which are crucial for energy homeostasis.
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in determining the efficacy of compounds like this compound. Variations in substituents significantly affect biological activity profiles.
Table 2: Structure-Activity Relationships
Q & A
Q. What are the key considerations for synthesizing N-{2-[(2-aminoethyl)carbamoyl]ethyl}-2,4-dihydroxy-3,3-dimethylbutanamide in a laboratory setting?
Synthesis involves multi-step reactions, often starting with substituted phenols or N-phthaloylglycine derivatives. For example:
- React 2-amino-substituted phenols with activated acylating agents (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to form intermediates.
- Use N-phthaloylglycine as a precursor for subsequent methylation or hydroxylation steps.
- Purification via column chromatography or recrystallization is critical due to the compound’s polar functional groups (hydroxyl, carbamoyl). Adapt methods from structurally similar compounds, ensuring proper control of reaction conditions (pH, temperature) to avoid side reactions .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Solubility : Utilize aqueous buffers (e.g., PBS at pH 7.4) or polar aprotic solvents (DMSO) adjusted to ≤1% v/v to prevent cellular toxicity.
- Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 37°C) and pH levels (3–9) to identify degradation pathways. Monitor via HPLC-UV or LC-MS for hydrolytic cleavage of the carbamoyl or hydroxyl groups .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
- Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states, identifying energy barriers for key steps like carbamoylation or hydroxylation.
- Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to simulate alternative routes and optimize conditions (e.g., solvent, catalyst) .
- Validate predictions with experimental data (e.g., yield, purity) to refine computational models iteratively .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Harmonization : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability .
- Data Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) and use statistical tools (e.g., ANOVA) to identify outliers.
- Mechanistic Studies : Probe interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and confirm target engagement .
Q. What experimental designs are suitable for studying the compound’s interactions with biological membranes?
- Liposome Assays : Prepare model membranes with varying lipid compositions (e.g., phosphatidylcholine:cholesterol ratios) to assess permeability via fluorescence quenching or calcein leakage assays.
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers to predict partitioning behavior and hydrogen-bonding interactions with polar headgroups .
- Langmuir Trough Experiments : Measure changes in monolayer surface pressure to quantify membrane disruption or stabilization effects .
Methodological Resources
- Synthetic Protocols : Adapt multi-step methodologies from and , emphasizing regioselective functionalization.
- Computational Tools : Leverage ICReDD’s integrated computational-experimental framework for reaction design .
- Analytical Techniques : Use LC-MS/MS for stability profiling and NMR (¹H, ¹³C, 2D-COSY) for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
